4-(4-Ethylthiophenyl)-4-hydroxy-1-iso-propylpiperidine
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Overview
Description
4-(4-Ethylthiophenyl)-4-hydroxy-1-iso-propylpiperidine is an organic compound that belongs to the class of piperidine derivatives This compound features a piperidine ring substituted with a hydroxy group and an ethylthiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylthiophenyl)-4-hydroxy-1-iso-propylpiperidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylthiophenyl)-4-hydroxy-1-iso-propylpiperidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxy group or to modify the ethylthiophenyl group.
Substitution: The piperidine ring can undergo substitution reactions, where the hydroxy group or the ethylthiophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could yield a fully saturated piperidine derivative.
Scientific Research Applications
4-(4-Ethylthiophenyl)-4-hydroxy-1-iso-propylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(4-Ethylthiophenyl)-4-hydroxy-1-iso-propylpiperidine involves its interaction with specific molecular targets. The hydroxy group and the ethylthiophenyl group can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, or other proteins involved in various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylthiophenyl)-4-hydroxy-1-iso-propylpiperidine
- 4-(4-Propylthiophenyl)-4-hydroxy-1-iso-propylpiperidine
- 4-(4-Butylthiophenyl)-4-hydroxy-1-iso-propylpiperidine
Uniqueness
4-(4-Ethylthiophenyl)-4-hydroxy-1-iso-propylpiperidine is unique due to the specific combination of its functional groups. The ethylthiophenyl group provides distinct electronic and steric properties compared to other alkylthiophenyl derivatives, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
IUPAC Name |
4-(4-ethylsulfanylphenyl)-1-propan-2-ylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NOS/c1-4-19-15-7-5-14(6-8-15)16(18)9-11-17(12-10-16)13(2)3/h5-8,13,18H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKIELKWNPEBHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2(CCN(CC2)C(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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